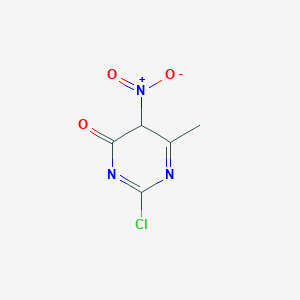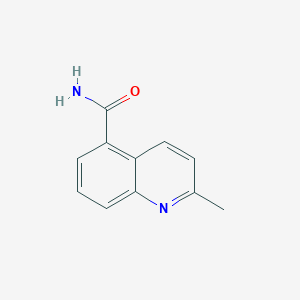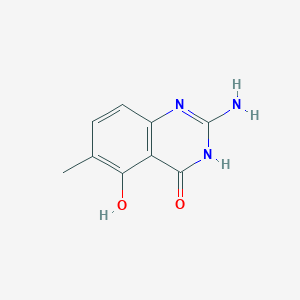
1-(Hydrazinylmethyl)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydrazinylmethyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols This compound is characterized by the presence of a hydrazinylmethyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Hydrazinylmethyl)naphthalen-2-ol can be synthesized through several methods. One common approach involves the reaction of naphthalen-2-ol with hydrazine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hydrazinylmethyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinylmethyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products:
Oxidation: Naphthoquinones
Reduction: Hydrazine derivatives
Substitution: Various substituted naphthalenes
Wissenschaftliche Forschungsanwendungen
1-(Hydrazinylmethyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 1-(Hydrazinylmethyl)naphthalen-2-ol involves its interaction with various molecular targets. In biological systems, it can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the hydrazinylmethyl group, which forms hydrogen bonds with the nucleic acid bases. Additionally, the compound can act as a chelating agent, binding to metal ions and affecting their biological activity .
Vergleich Mit ähnlichen Verbindungen
- 1-(Isoquinolin-1-yl)naphthalen-2-ol
- 1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol
- (E)-1-((2-methoxyphenyl)diazenyl)naphthalen-2-ol
Uniqueness: 1-(Hydrazinylmethyl)naphthalen-2-ol is unique due to its hydrazinylmethyl group, which imparts distinct chemical and biological properties. This group enhances its ability to form hydrogen bonds and interact with various molecular targets, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
887592-75-8 |
|---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
1-(hydrazinylmethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H12N2O/c12-13-7-10-9-4-2-1-3-8(9)5-6-11(10)14/h1-6,13-14H,7,12H2 |
InChI-Schlüssel |
LHLOQXNUIPWNGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


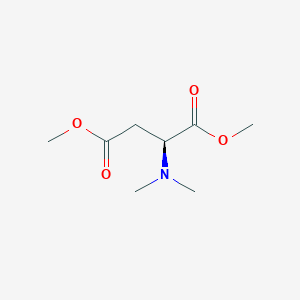
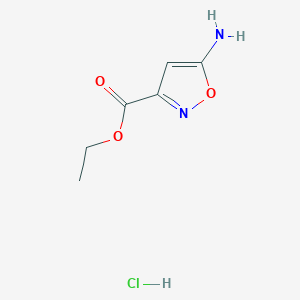
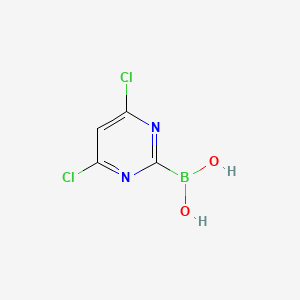
![3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid](/img/structure/B11906560.png)






